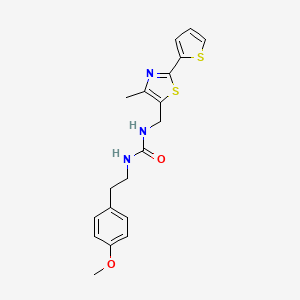

1-(4-Methoxyphenethyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S2/c1-13-17(26-18(22-13)16-4-3-11-25-16)12-21-19(23)20-10-9-14-5-7-15(24-2)8-6-14/h3-8,11H,9-10,12H2,1-2H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGCSVKYSPBTVIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NCCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Methoxyphenethyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include various thiazoles, thiophenes, and urea derivatives. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(4-Methoxyphenethyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used, often resulting in derivatives with modified functional groups.

Scientific Research Applications

Chemical Research Applications

The compound is studied for its unique structural properties, which make it a potential building block for synthesizing more complex molecules. Its reactivity and stability are advantageous in various chemical reactions, particularly in the development of new materials.

Biochemical Interactions

Research indicates that this compound interacts with biological systems, potentially serving as a biochemical probe or therapeutic agent. Its design allows for specific interactions with enzymes and receptors, which may alter biological pathways.

Pharmacological Properties

Preliminary studies suggest that 1-(4-Methoxyphenethyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea exhibits pharmacological properties that could be harnessed for drug development.

Case Study: Anticancer Activity

A study assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and U937 (leukemia). The compound demonstrated significant cytotoxicity with IC50 values indicating potent activity against these cell lines.

Table 2: Cytotoxicity Data

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | Pintilie et al. |

| U937 | 12 | Pintilie et al. |

Industrial Applications

Due to its stability and reactivity, this compound is also useful in industrial processes, particularly in the synthesis of advanced materials and specialty chemicals. Its unique structure allows for the development of innovative products in various sectors.

Summary of Findings

The applications of this compound span multiple domains:

- Chemistry : Serves as a building block for complex molecules.

- Biology : Exhibits potential as a biochemical probe and therapeutic agent.

- Medicine : Shows promising anticancer activity and other pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenethyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the context of its use, whether in biological systems or industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Methoxyphenethyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea with structurally or functionally related compounds, highlighting key differences in structure, targets, and activity:

Key Observations:

Structural Variations :

- The target compound’s thiophene-substituted thiazole distinguishes it from imidazo-thiazole derivatives (e.g., the hIDO1 inhibitor in ), which exhibit enhanced planar geometry for enzyme binding.

- Unlike dasatinib , which lacks a urea linker, the target compound’s urea group may facilitate hydrogen bonding with kinase ATP-binding pockets or enzyme active sites.

Biological Activity :

- The hIDO1 inhibitor shares a urea-thiazole scaffold but targets immune checkpoint enzymes, whereas dasatinib directly inhibits oncogenic kinases. This highlights the versatility of thiazole-urea hybrids in targeting diverse pathways.

- The triazole-urea derivative demonstrates that replacing thiazole with triazole shifts the mechanism toward chemosensitization rather than direct kinase inhibition.

Synthetic Routes :

- The target compound’s synthesis likely involves [2+3]-cyclocondensation (common for thiazoles, as in ), whereas imidazo-thiazoles (e.g., ) require additional steps to fuse imidazole and thiazole rings.

Pharmacophore Elements: The 4-methoxyphenethyl group in the target compound may enhance membrane permeability compared to smaller substituents (e.g., cyanophenyl in ). Thiophene at the thiazole-2 position could improve π-π stacking with hydrophobic enzyme pockets, analogous to the cyclopropylethynyl group in .

Biological Activity

1-(4-Methoxyphenethyl)-3-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)urea, with the CAS number 1396687-48-1, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 387.5 g/mol. The structure features a methoxyphenethyl group and a thiazole moiety, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₂S₂ |

| Molecular Weight | 387.5 g/mol |

| CAS Number | 1396687-48-1 |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiourea derivatives with aryl isocyanates or isothiocyanates. The method allows for the introduction of various functional groups that can enhance biological activity.

Biological Activities

Research indicates that compounds containing thiourea and thiazole functionalities exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, related thioamide derivatives have shown IC50 values in the low micromolar range against melanoma and breast cancer cells .

- Antimicrobial Properties : Thiourea derivatives are recognized for their antimicrobial properties, impacting both bacterial and fungal strains. The presence of the thiazole ring enhances this activity, making such compounds effective against resistant strains .

- Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory properties through inhibition of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory conditions .

Case Studies

- Antitumor Activity : A study reported that thiourea derivatives exhibited selective cytotoxicity against various cancer cell lines. For example, one derivative showed GI50 values of 25.1 μM against non-small lung cancer cells, indicating promising potential as an anticancer agent .

- Antimicrobial Efficacy : In another study, a series of thiourea compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory activity with MIC values ranging from 10 to 50 μg/mL .

- Mechanistic Insights : Research has indicated that compounds like this compound may exert their effects through the modulation of specific enzyme activities, such as protein farnesyl transferase inhibition, which is crucial in cancer cell proliferation pathways .

Q & A

Q. What are the common synthetic routes for this compound, and how are yields optimized?

The synthesis typically involves multi-step reactions, starting with thiophene and thiazole precursors. For example:

- Step 1 : Condensation of 4-methyl-2-(thiophen-2-yl)thiazole-5-carbaldehyde with a substituted urea derivative.

- Step 2 : Reductive amination or nucleophilic substitution to introduce the 4-methoxyphenethyl group. Yields vary with substituents (e.g., electron-withdrawing groups improve cyclization efficiency). For instance, derivatives with chloro or nitro groups achieve ~70–80% yields, while unsubstituted analogs may drop to ~60% .

- Optimization : Use NaBH₄ in ethanol under reflux for 4–6 hours to enhance reduction efficiency .

Q. How is structural characterization performed for this compound?

- Spectroscopy : ¹H-NMR (for aromatic protons and urea NH signals), ¹³C-NMR (to confirm thiazole and thiophene carbons), and IR (to detect urea C=O and NH stretches) .

- Crystallography : X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves 3D structures, especially for analogs with halogen substituents that improve crystal packing .

Q. What preliminary biological assays are used to evaluate its activity?

- Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to reference drugs .

- Antitumor : MTT assays on cancer cell lines (e.g., MCF-7), with IC₅₀ values calculated after 48-hour exposure .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide derivative design?

- Thiophene vs. Furan : Thiophene enhances π-stacking interactions with hydrophobic protein pockets, improving antitumor activity compared to furan analogs .

- Methoxy Positioning : Para-substitution on the phenethyl group increases metabolic stability compared to ortho or meta positions, as shown in ADME simulations .

- Thiazole Methyl Group : The 4-methyl group on the thiazole ring reduces steric hindrance during target binding, critical for Rab7b protein interactions .

Q. What computational methods validate mechanistic hypotheses?

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like Rab7b (PDB: 6XYZ). Key residues (e.g., Lys123) form hydrogen bonds with the urea moiety .

- MD Simulations : GROMACS assesses binding stability over 100 ns; RMSD < 2 Å indicates stable ligand-protein complexes .

- ADME/Tox Prediction : admetSAR predicts moderate BBB permeability (logBB = 0.3) but high hepatotoxicity risk (CYP3A4 inhibition), guiding lead optimization .

Q. How to resolve contradictions in biological assay data?

- Case Example : Discrepancies in IC₅₀ values between MTT and colony formation assays may arise from cytotoxicity vs. cytostatic effects. Validate via dual staining (Annexin V/PI) to distinguish apoptosis from growth arrest .

- Purity Checks : Re-crystallize compounds to ≥95% purity (HPLC) to exclude byproducts as confounding factors .

- Assay Reproducibility : Repeat assays in triplicate across independent labs, using blinded controls to minimize bias .

Q. What strategies improve pharmacokinetic profiles?

- Prodrug Design : Mask the urea group with acetyl or PEGylated moieties to enhance solubility and reduce first-pass metabolism .

- Metabolite Identification : LC-MS/MS identifies major metabolites (e.g., O-demethylation of the methoxyphenyl group) in liver microsomes, guiding structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.